![molecular formula C14H22O2S B14315869 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol CAS No. 111040-79-0](/img/structure/B14315869.png)
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is an organic compound characterized by a benzene ring substituted with a sulfanyl group attached to an octan-2-yl chain and two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chlorobenzene-1,2-diol with octan-2-thiol in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups.
Substitution: The sulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of benzene derivatives without hydroxyl groups.
Substitution: Formation of new benzene derivatives with different substituents.
Aplicaciones Científicas De Investigación
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the sulfanyl group can interact with thiol groups in proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-[(Hexylsulfanyl]benzene-1,2-diol: Similar structure but with a hexyl chain instead of an octan-2-yl chain.
4-[(Octan-2-yl)sulfanyl]benzene-1,3-diol: Similar structure but with hydroxyl groups at the 1 and 3 positions.
4-[(Octan-2-yl)sulfanyl]benzene-1,4-diol: Similar structure but with hydroxyl groups at the 1 and 4 positions.
Uniqueness
4-[(Octan-2-yl)sulfanyl]benzene-1,2-diol is unique due to the specific positioning of the hydroxyl groups and the length of the alkyl chain. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
111040-79-0 |
|---|---|
Fórmula molecular |
C14H22O2S |
Peso molecular |
254.39 g/mol |
Nombre IUPAC |
4-octan-2-ylsulfanylbenzene-1,2-diol |
InChI |
InChI=1S/C14H22O2S/c1-3-4-5-6-7-11(2)17-12-8-9-13(15)14(16)10-12/h8-11,15-16H,3-7H2,1-2H3 |
Clave InChI |
PCXKMZFCFTXIIU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)SC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



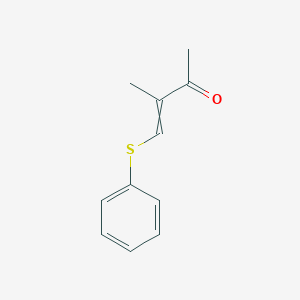
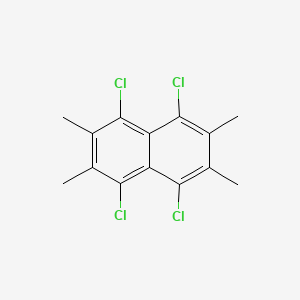
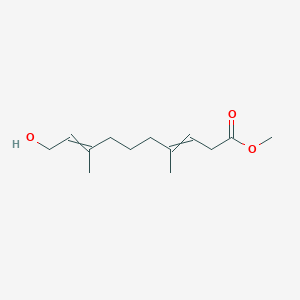
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)
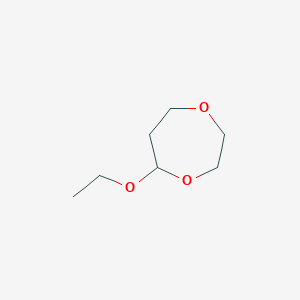
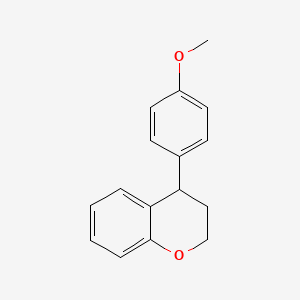
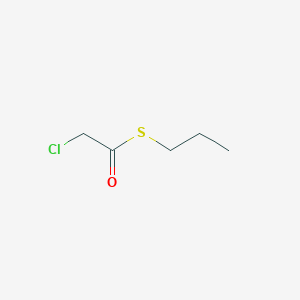
![2-{2-[(Oxiran-2-yl)methoxy]ethoxy}ethyl 2-methylprop-2-enoate](/img/structure/B14315848.png)
![N-Nitroso-N'-phenyl-N-[(pyridin-3-yl)methyl]urea](/img/structure/B14315850.png)

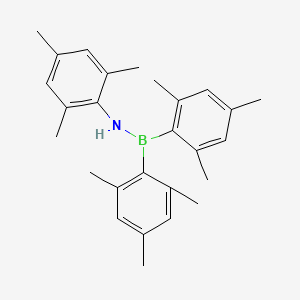
![Mercury, chloro[2-(2-pyridinyl)phenyl]-](/img/structure/B14315862.png)

